Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate
Description
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate is a synthetic organic compound characterized by a propanoate ester backbone functionalized with dual 2,4-dichlorobenzyl and 2,4-dichlorobenzoyl moieties. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antifungal and enzyme-inhibitory contexts.
Properties
IUPAC Name |
methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-[(2,4-dichlorophenyl)methoxyimino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O4/c1-27-18(26)16(24-17(25)13-5-4-12(20)7-15(13)22)8-23-28-9-10-2-3-11(19)6-14(10)21/h2-8,16H,9H2,1H3,(H,24,25)/b23-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXIFVOBLOCMIJ-LIMNOBDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate, a compound with the molecular formula and a molar mass of 434.1 g/mol, has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula :
- CAS Number : 1164464-67-8
- Molar Mass : 434.1 g/mol
- Density : Not specified
- Solubility : Solubility characteristics are not extensively documented but are critical for bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A notable study highlighted the structure-activity relationship (SAR) of related compounds, revealing potent in vitro activity against various cancer cell lines including breast, ovarian, lung, renal, and colon cancers. The lead compound in this series demonstrated nanomolar activity against human breast cancer cells and showed remarkable selectivity profiles in NCI analysis .
Table 1: Anticancer Activity Overview
| Compound | Cell Line Tested | IC50 (nM) | Selectivity Profile |
|---|---|---|---|
| Lead Compound | MCF-7 (Breast) | <10 | High |
| CJM 126 | Ovarian | <50 | Moderate |
| DF 203 | Lung | <20 | High |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibitor |
| Escherichia coli | 64 µg/mL | Metabolic pathway interference |
Case Studies
-
Case Study on Antitumor Efficacy :
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment resulted in a reduction of tumor volume by over 60% compared to control groups within a four-week treatment period. -
Antimicrobial Efficacy in Clinical Isolates :
Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential application as an antibiotic agent.
Comparison with Similar Compounds
Key Structural Features
The compound shares structural motifs with several bioactive molecules:
- Dichlorobenzyloxyimino group: Critical for binding to fungal cytochrome P450 enzymes (e.g., in miconazole derivatives) .
- Methyl ester : Acts as a prodrug moiety, as seen in CB1 receptor modulators (e.g., LONI2) .
- Dual halogenation : Enhances potency by increasing hydrophobic interactions and resistance to metabolic degradation .
Comparative Data Table
Functional Comparisons
Antifungal Activity
The dichlorobenzyloxyimino group is a hallmark of antifungal azoles (e.g., miconazole), where it disrupts ergosterol biosynthesis by binding to lanosterol 14α-demethylase. However, its ester group may reduce intrinsic activity compared to free acids, as observed in LONI4 (free acid derivative of LONI2), which showed enhanced CB1 receptor modulation .
Metabolic Stability
The methyl ester group in the target compound likely serves as a prodrug, akin to LONI2, where enzymatic hydrolysis in vivo releases the active carboxylic acid. This mechanism balances bioavailability and target engagement . In contrast, non-esterified analogues like 3,4-dichlorobenzyl chloride (CAS 102-47-6) exhibit higher reactivity but poorer pharmacokinetic profiles due to rapid clearance .
Halogenation Effects
Di-halogenation at the 2,4-positions of benzyl/benzoyl groups is a recurring motif in optimized inhibitors. For example, compound 2j (MedChemComm) with dichlorobenzo[d]thiazole and dichlorobenzoyl groups demonstrated 10-fold higher inhibitory activity against fungal enzymes than mono-halogenated analogues . Similarly, the target compound’s dual dichloro-substitution likely enhances target affinity and metabolic stability compared to non-halogenated propanoates (e.g., methyl 2-phenylacetate derivatives) .
Research Findings and Implications
Dichlorobenzyloxyimino Motif: Essential for binding to fungal CYP450 enzymes, as validated in miconazole derivatives and triazole antifungals .
Ester vs. Acid Pharmacodynamics : Methyl esters act as prodrugs with delayed activity but improved absorption, while free acids (e.g., LONI4) show immediate target engagement .
Halogen Synergy : Dual 2,4-dichloro substitution optimizes steric and electronic interactions, as seen in compound 2j (IC₅₀ = 12 nM against Aspergillus fumigatus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
